molecular formula C16H17N3O3 B5830018 (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(2,3-DIMETHYLPHENOXY)ACETATE

(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(2,3-DIMETHYLPHENOXY)ACETATE

Cat. No.: B5830018
M. Wt: 299.32 g/mol
InChI Key: FXNWKRRTLLFDFC-UHFFFAOYSA-N
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Description

(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(2,3-DIMETHYLPHENOXY)ACETATE is a complex organic compound that features a pyridine ring and a phenoxyacetate moiety

Properties

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(2,3-dimethylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-11-5-3-7-14(12(11)2)21-10-15(20)22-19-16(17)13-6-4-8-18-9-13/h3-9H,10H2,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNWKRRTLLFDFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(=O)ON=C(C2=CN=CC=C2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)OCC(=O)O/N=C(/C2=CN=CC=C2)\N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(2,3-DIMETHYLPHENOXY)ACETATE typically involves the condensation of 2,3-dimethylphenoxyacetic acid with an appropriate pyridine derivative. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(2,3-DIMETHYLPHENOXY)ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(2,3-DIMETHYLPHENOXY)ACETATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays .

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects .

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(2,3-DIMETHYLPHENOXY)ACETATE involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(2,3-DIMETHYLPHENOXY)ACETATE is unique due to its combination of a pyridine ring and a phenoxyacetate moiety. This structural arrangement imparts distinct chemical and biological properties, making it a versatile compound for various applications .

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